molecular formula C22H16ClN7O B2811508 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1006305-46-9

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

货号: B2811508
CAS 编号: 1006305-46-9
分子量: 429.87
InChI 键: PDTOGOALPWXBCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H16ClN7O and its molecular weight is 429.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

The biological activity of this compound primarily involves the inhibition of specific tyrosine kinases (TKs), such as c-Src and Bcr-Abl. These kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Key Findings

  • Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory effects on c-Src with submicromolar IC50 values, indicating potent activity against cancer cell lines such as neuroblastoma (NB) and glioblastoma .
  • In Vitro and In Vivo Efficacy : Studies demonstrated that the compound could induce a tumor volume reduction greater than 50% in xenograft mouse models, showcasing its potential as an effective anticancer agent .

Pharmacokinetics

Despite its promising biological activities, the pharmacokinetic properties of this compound are challenged by low aqueous solubility and moderate passive permeability. Strategies to enhance solubility include the development of nanoparticles and liposomal formulations to improve bioavailability and therapeutic efficacy.

Table 1: Summary of Pharmacokinetic Properties

PropertyValue
Aqueous SolubilityLow
Metabolic Stability>93% after incubation with human liver microsomes
Passive PermeabilityMedium-low

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various cancer models:

  • Neuroblastoma Model : In a study involving SH-SY5Y human neuroblastoma cells, the compound exhibited notable cytotoxicity and was encapsulated in albumin nanoparticles for enhanced delivery. The results indicated improved drug release profiles and biodistribution characteristics compared to free drug formulations .
  • Breast Cancer Studies : Another investigation into related pyrazolo compounds revealed their ability to inhibit CDK2, a critical kinase involved in cell cycle regulation. This inhibition resulted in significant growth suppression in breast cancer cell lines .

科学研究应用

Anticancer Activity

The compound has been extensively studied for its anticancer properties. It acts as a kinase inhibitor, targeting specific enzymes involved in cancer cell proliferation.

Case Study:
In vitro studies demonstrated that N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide significantly reduced the viability of breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings:
A study found that treatment with the compound resulted in a 50% reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its role in modulating inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
BioavailabilityModerate
Half-lifeApproximately 6 hours
MetabolismPrimarily hepatic

Toxicity Profile

While exhibiting promising biological activity, the compound's safety profile requires attention. Acute toxicity studies indicate moderate toxicity levels at higher concentrations, necessitating further investigation into its safety during therapeutic use.

属性

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN7O/c1-14-10-19(27-22(31)15-6-3-2-4-7-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-5-8-16(23)11-17/h2-13H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTOGOALPWXBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。